molecular formula C9H9ClF3N B2425338 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine CAS No. 1270349-21-7

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine

Cat. No. B2425338
M. Wt: 223.62
InChI Key: FRTKYTPNAHAITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine” is a chemical compound with the linear formula C9H10Cl2F3N . It is also known as “®-1-(3-chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride” and has a molecular weight of 260.09 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine” has been investigated using single crystal XRD and DFT . The stability of the molecule arises from hyper-conjugative interaction and charge delocalization .


Physical And Chemical Properties Analysis

“1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine” is a solid at room temperature .

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Drug Development

  • Field : Pharmaceutical Industry .
  • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
  • Method : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results : These drugs have been used for various diseases and disorders .

Analgesic Drug Development

  • Field : Pharmaceutical Industry .
  • Application : The title compound can be a lead compound for developing new analgesic drugs .
  • Method : The docked ligand forms a stable complex with prostaglandin E synthase .
  • Results : The binding affinity value of the compound is -6.5 kcal mol −1 .

Anticancer Drug Discovery

  • Field : Pharmaceutical Industry .
  • Application : Kinase insert Domain-containing Receptor (KDR) is one of the currently validated targets for anticancer drug discovery .
  • Method : A series of o-amino-arylurea derivatives have been synthesized and evaluated for their kinase inhibitory activity .
  • Results : The results of this research are not specified in the source .

Synthesis of Other Chemical Compounds

  • Field : Chemical Industry .
  • Application : The compound “®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride” is used in the synthesis of other chemical compounds .
  • Method : The specific methods of application or experimental procedures are not specified in the source .
  • Results : The results of this application are not specified in the source .

Molecular Dynamics Investigation

  • Field : Physical Chemistry .
  • Application : The compound “1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea” was synthesized and structurally characterized by single crystal XRD .
  • Method : The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of this compound have been investigated experimentally and theoretically .
  • Results : The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed using NBO analysis . The HOMO and LUMO analysis is used to determine the charge transfer within the molecule .

Synthesis of Other Chemical Compounds

  • Field : Chemical Industry .
  • Application : The compound “®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride” is used in the synthesis of other chemical compounds .
  • Method : The specific methods of application or experimental procedures are not specified in the source .
  • Results : The results of this application are not specified in the source .

Molecular Dynamics Investigation

  • Field : Physical Chemistry .
  • Application : The compound “1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea” was synthesized and structurally characterized by single crystal XRD .
  • Method : The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of this compound have been investigated experimentally and theoretically .
  • Results : The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed using NBO analysis . The HOMO and LUMO analysis is used to determine the charge transfer within the molecule .

Safety And Hazards

The compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTKYTPNAHAITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine

CAS RN

1270349-21-7
Record name 1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine
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